molecular formula C13H19NO2S B2940999 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone CAS No. 1396768-92-5

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone

Cat. No.: B2940999
CAS No.: 1396768-92-5
M. Wt: 253.36
InChI Key: CDCCJKSDYKFIMS-UHFFFAOYSA-N
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Description

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone is a synthetic organic compound designed for research and development applications. It features a piperidine scaffold substituted with a thioether linkage to a furan-2-ylmethyl group and an acetyl functional group. This specific molecular architecture, combining a heteroaromatic furan ring with a saturated piperidine system via a thioether bridge, makes it a candidate for exploration in various scientific fields. Researchers may investigate its potential as a key intermediate or building block in synthetic organic chemistry for the construction of more complex molecules. In medicinal chemistry, compounds with piperidine and furan motifs are often studied for their interaction with biological systems, and this molecule could serve as a pharmacophore in the design of novel therapeutic agents or as a tool compound in probing biochemical pathways. Its mechanism of action is not defined and would be entirely dependent on the specific research context. For example, the thioether moiety could influence the compound's metabolic stability or electronic properties, while the furan ring could contribute to binding affinity through aromatic interactions. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets and handling instructions should be consulted prior to use.

Properties

IUPAC Name

1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-11(15)14-6-4-12(5-7-14)9-17-10-13-3-2-8-16-13/h2-3,8,12H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCCJKSDYKFIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CSCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone typically involves the reaction of furan-2-ylmethyl thiol with a piperidine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and piperidine moiety can contribute to binding affinity and specificity, while the thioether linkage may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Key analogs differ in substituents at the piperidine nitrogen, ethanone position, or sulfur-linked groups. Selected examples are compared below:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Biological Activity Reference
1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone C₁₉H₂₃NO₂S₂ 361.5 4-Methoxyphenylthio, thiophen-2-yl N/A Not reported
2-(4-Fluorophenyl)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone C₁₉H₂₂FNO₂S 347.4 Furan-2-ylmethylthio, 4-fluorophenyl N/A Not reported
1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone C₂₂H₂₅N₃O₄S₂ 459.6 Furan-thiadiazole, isopropylsulfonylphenyl N/A Not reported
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone C₂₁H₂₂N₆O₃S₂ 486.56 Piperazine, tetrazolylthio, 4-methoxyphenyl 131–134 Antiproliferative activity
1-{4-[({4-[(4-Bromo-2-fluorophenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-2-(5-nitroimidazol-1-yl)ethanone C₂₈H₂₇BrFN₇O₅ 656.26 Quinazolinyl, nitroimidazole 213.7–215.2 Anticancer potential

Key Observations :

  • Substituent Impact : The presence of electron-withdrawing groups (e.g., nitroimidazole in ) or bulky aromatic systems (e.g., quinazolinyl in ) increases molecular weight and may enhance binding to biological targets.
  • Piperidine vs.
  • Thioether vs. Sulfonyl : Thioether linkages (e.g., furan-2-ylmethylthio in ) offer flexibility and reduced polarity compared to sulfonyl groups (e.g., 4-methoxyphenylsulfonyl in ), which may influence solubility and metabolic stability.
Physicochemical Properties
  • Melting Points: Piperidine-ethanones with aromatic substituents (e.g., 4-fluorophenyl in ) often lack reported melting points, while piperazine analogs with sulfonyl groups (e.g., ) typically melt between 120–180°C, correlating with crystallinity and stability .
  • Spectral Data : ESI-HRMS and NMR data (e.g., δ 2.50–3.80 ppm for piperidine protons in ) confirm structural integrity. For example, compound 7n in showed a molecular ion peak at m/z 520.10640 (calculated) vs. 520.10640 (observed), validating synthesis .

Biological Activity

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone is a complex organic compound notable for its unique structural features, including a furan ring, piperidine moiety, and thioether functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H17NOSC_{13}H_{17}NOS, with a molecular weight of approximately 235.35 g/mol. The presence of the furan ring may contribute to its reactivity and biological activity, while the piperidine moiety enhances its pharmacological properties.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

Anticancer Activity:
Studies have shown that related compounds can inhibit cancer cell proliferation. For instance, one study reported that certain piperidine derivatives demonstrated moderate efficacy against human breast cancer cells with IC50 values comparable to established drugs like Olaparib . Although direct data on this compound's anticancer properties are scarce, its structural similarity to active derivatives suggests potential in this area.

Anti-inflammatory Properties:
Thioether-containing ketones have been explored for their anti-inflammatory effects. The unique combination of functional groups in this compound may allow it to exert similar effects, making it a candidate for further research into inflammatory pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Preparation of Piperidine Derivative: The initial step often involves creating a piperidine derivative through nucleophilic substitution.
  • Introduction of Furan Group: This can be achieved via electrophilic addition or other synthetic routes.
  • Thioether Formation: Utilizing thioether reagents under controlled conditions to yield the final product.

This synthetic flexibility allows for the development of various derivatives that could enhance biological activity.

Q & A

Q. What synthetic strategies are commonly employed to prepare 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone?

The synthesis typically involves multi-step reactions focusing on:

  • Piperidine Core Functionalization : Alkylation or acylation of the piperidine ring at the 4-position, often using bromo- or chloroacetylating agents (e.g., chloroacetyl chloride) .
  • Thioether Linkage Formation : Coupling the furan-2-ylmethyl thiol group via nucleophilic substitution with a methylene spacer. Mild reducing agents (e.g., NaBH4_4) or thiourea catalysts may optimize yield .
  • Characterization : Confirm purity and structure via 1^1H/13^13C NMR (e.g., piperidine N-CH3_3 at δ ~2.1–2.3 ppm, furan protons at δ ~6.3–7.4 ppm) and LCMS (e.g., [M+H]+ ion matching theoretical mass) .

Q. How do researchers validate the structural integrity of this compound?

Key analytical methods include:

  • NMR Spectroscopy :
    • 1^1H NMR : Identify furan protons (δ 6.3–7.4 ppm), piperidine methylene groups (δ 1.5–2.8 ppm), and acetyl ketone (δ ~2.1 ppm) .
    • 13^13C NMR : Confirm carbonyl (C=O, δ ~205–210 ppm) and thioether (C-S, δ ~35–45 ppm) groups .
  • Mass Spectrometry (EI-MS/LCMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragment patterns .
  • Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., ±0.1% deviation) .

Q. What safety protocols are critical during handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to mitigate inhalation risks due to volatile intermediates .
  • First Aid : Immediate flushing with water for skin/eye contact; consult poison control for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield of the thioether moiety?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of thiols .
  • Catalysis : Use Cu(I) or Pd catalysts for selective C-S bond formation, reducing side reactions .
  • Temperature Control : Reactions at 50–60°C balance kinetics and thermal degradation risks .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) isolates the product from unreacted thiols .

Q. How do researchers address contradictions in biological activity data across studies?

  • Assay Standardization : Replicate conditions (e.g., cell lines, incubation times) from prior studies (e.g., cancer cell viability assays in and ) .
  • Dose-Response Analysis : Compare EC50_{50} values (e.g., via nonlinear regression) to identify potency thresholds .
  • Target Validation : Use knock-out models or siRNA to confirm on-target effects (e.g., PDE10A inhibition in ) .

Q. What strategies mitigate solubility challenges in in vivo studies?

  • Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
  • Pharmacokinetic Profiling : Monitor plasma/tissue concentrations via LC-MS/MS to adjust dosing regimens .

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